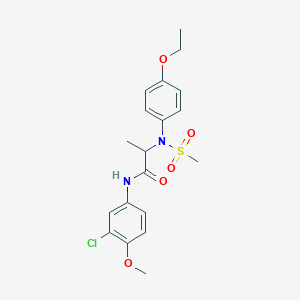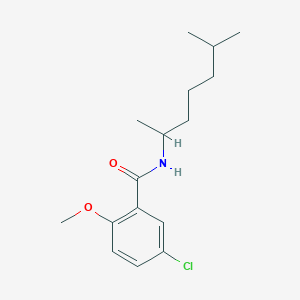![molecular formula C20H25N3O8S B3977433 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3977433.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamide
Overview
Description
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamide, commonly known as DASB, is a selective serotonin reuptake inhibitor (SSRI) used in scientific research. It is a fluorescent compound that binds specifically to the serotonin transporter (SERT) protein, making it a valuable tool for studying the role of serotonin in the brain.
Mechanism of Action
DASB binds specifically to the SERT protein, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, DASB prevents the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This increase in serotonin levels can have a variety of effects on the brain, including modulating mood, appetite, and sleep.
Biochemical and Physiological Effects:
DASB has been shown to have a high affinity for SERT, making it a useful tool for studying the function of this protein in the brain. In animal studies, DASB has been shown to increase extracellular serotonin levels, leading to changes in behavior and physiology. DASB has also been used in human studies to investigate the role of SERT in various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DASB in lab experiments is its high specificity for SERT. This allows researchers to selectively study the function of this protein without affecting other neurotransmitter systems. However, DASB has some limitations, including its fluorescent properties, which can interfere with other imaging techniques. Additionally, DASB has a relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving DASB. One area of interest is the role of SERT in various psychiatric disorders, including depression, anxiety, and substance abuse. Researchers are also investigating the potential therapeutic applications of DASB and other N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamides in these disorders. Additionally, new imaging techniques are being developed that may allow for more precise visualization of SERT in the brain, which could lead to a better understanding of its function and potential therapeutic targets.
Scientific Research Applications
DASB is primarily used in scientific research to study the function of the serotonin system in the brain. It is commonly used in imaging studies, such as positron emission tomography (PET), to visualize the distribution and density of SERT in living subjects. DASB can also be used in vitro to study the pharmacology of SERT and its interaction with other drugs.
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O8S/c1-6-22(7-2)32(27,28)13-8-9-17(29-3)15(10-13)21-20(24)14-11-18(30-4)19(31-5)12-16(14)23(25)26/h8-12H,6-7H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAGNUZXBBQBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3977360.png)

![5-[benzyl(tert-butyl)amino]-2-phenyl-3-pentyn-2-ol hydrochloride](/img/structure/B3977381.png)

![4-ethyl-2-methyl-5-{[1-(piperidin-1-ylsulfonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3977395.png)


![ethyl 3-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3977412.png)


![1-(3,4-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3977426.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B3977428.png)

